molecular formula C15H18ClFN4OS B4538337 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea

Cat. No.: B4538337
M. Wt: 356.8 g/mol
InChI Key: YDGMVFNQIIPUEE-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a 3-methoxypropyl group. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea typically involves the reaction of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-3-amine with 3-methoxypropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea .
  • N-(2-Chloro-6-fluorobenzyl)-2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide .

Uniqueness

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(3-methoxypropyl)thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a 2-chloro-6-fluorobenzyl group and a 3-methoxypropyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4OS/c1-22-9-3-7-18-15(23)19-14-6-8-21(20-14)10-11-12(16)4-2-5-13(11)17/h2,4-6,8H,3,7,9-10H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMVFNQIIPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=NN(C=C1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea

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